3-((4-(Dimethylamino)phenyl)amino)-1-(3-(trifluoromethyl)phenyl)pyrrolidine-2,5-dione
説明
3-((4-(Dimethylamino)phenyl)amino)-1-(3-(trifluoromethyl)phenyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative characterized by two key substituents: a 3-(trifluoromethyl)phenyl group at the 1-position and a 4-(dimethylamino)phenylamino moiety at the 3-position. The pyrrolidine-2,5-dione core, a cyclic amide, is structurally analogous to phthalimides (e.g., 3-chloro-N-phenyl-phthalimide in ) but differs in ring size and substitution patterns.
特性
IUPAC Name |
3-[4-(dimethylamino)anilino]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2/c1-24(2)14-8-6-13(7-9-14)23-16-11-17(26)25(18(16)27)15-5-3-4-12(10-15)19(20,21)22/h3-10,16,23H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEHDPVTTNNKLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Introduction
3-((4-(Dimethylamino)phenyl)amino)-1-(3-(trifluoromethyl)phenyl)pyrrolidine-2,5-dione, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications through a review of recent research findings.
Chemical Structure and Properties
The compound's IUPAC name is 3-((4-(dimethylamino)phenyl)amino)-1-(3-(trifluoromethyl)phenyl)pyrrolidine-2,5-dione. Its molecular formula is , and it features a pyrrolidine core that is functionalized with various aromatic groups, enhancing its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Weight | 396.39 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Purity | 95% |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that derivatives containing the pyrrolidine-2,5-dione core exhibit significant cytotoxicity against various cancer cell lines, including HepG-2 (human liver cancer) and MCF-7 (breast cancer).
Case Study: Anticancer Screening
- Method: MTT assay was employed to evaluate cell viability.
- Results: Compounds derived from pyrrolidine-2,5-dione showed IC50 values significantly lower than the standard drug doxorubicin, indicating enhanced efficacy against cancer cells .
Anticonvulsant Activity
The compound has also been studied for its anticonvulsant properties. Research indicates that specific derivatives demonstrate activity in models of epilepsy, particularly through modulation of sodium channels.
Case Study: Anticonvulsant Screening
- Method: Maximal electroshock (MES) test was used to assess anticonvulsant activity.
- Results: Several derivatives exhibited protective effects against seizures, suggesting that modifications to the pyrrolidine structure can enhance anticonvulsant efficacy .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Voltage-Gated Sodium Channels: The compound acts as a moderate binder to these channels, influencing neuronal excitability and seizure thresholds.
- Antiproliferative Mechanisms: The presence of the trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and interaction with intracellular targets involved in cell proliferation .
Table 2: Summary of Biological Activities
科学的研究の応用
Structural Characteristics
The compound's structure is characterized by:
- Pyrrolidine Ring : A five-membered ring that contributes to the compound's reactivity.
- Dimethylamino Group : An electron-donating group that may enhance binding affinity to biological targets.
- Trifluoromethyl Group : An electron-withdrawing group that can influence lipophilicity and membrane permeability.
These functional groups suggest a potential for diverse reactivity and biological activity, making it a subject of interest in various research fields.
Medicinal Chemistry
The compound is primarily studied for its pharmacological properties. Research indicates that similar compounds exhibit anticonvulsant activity, suggesting that this compound may interact with central nervous system targets. The mechanism of action likely involves interactions at specific biological targets such as enzymes or receptors, influenced by the presence of the dimethylamino and trifluoromethyl groups .
Organic Synthesis
3-((4-(Dimethylamino)phenyl)amino)-1-(3-(trifluoromethyl)phenyl)pyrrolidine-2,5-dione serves as an intermediate in the synthesis of more complex organic molecules. The presence of multiple functional groups allows for further derivatization, potentially leading to compounds with enhanced biological activity or altered pharmacokinetic profiles .
Case Study 1: Anticonvulsant Activity
Research has indicated that compounds structurally similar to 3-((4-(Dimethylamino)phenyl)amino)-1-(3-(trifluoromethyl)phenyl)pyrrolidine-2,5-dione exhibit significant anticonvulsant properties. In vitro studies demonstrated that these compounds could modulate neurotransmitter systems involved in seizure activity, highlighting their potential therapeutic applications in treating epilepsy .
Case Study 2: Organic Catalysis
The compound has been explored as a catalyst in various organic reactions due to its ability to stabilize transition states through hydrogen bonding interactions. This application is particularly relevant in asymmetric synthesis where chiral catalysts are required to produce enantiomerically pure compounds .
類似化合物との比較
Comparison with Structural Analogs
Key Compounds Compared :
Analysis :
- Trifluoromethyl Group : Present in both the target compound and KA-232, this group improves lipophilicity and resistance to metabolic degradation. However, its meta placement in the target compound (vs. para in 2o) may alter steric interactions with target enzymes .
- In contrast, KA-232’s piperazine-linked trifluoromethylphenyl group introduces basicity, improving water solubility as a hydrochloride salt .
- Biological Activity: Sadiq et al. KA-232’s antiseizure activity highlights the scaffold’s versatility in CNS applications .
Physicochemical Properties
- Melting Points : Compounds with rigid substituents (e.g., 2o, melting point 78–80°C) show higher thermal stability than flexible analogs (e.g., 2k, melting point <50°C). The target compound’s melting point is unreported but likely influenced by its planar trifluoromethylphenyl group .
- Synthetic Yields: Pyrrolidine-2,5-dione derivatives in achieved yields of 58–88%, suggesting feasible synthesis for the target compound.
Structural Insights from NMR and HRMS
- 1H/13C NMR: highlights distinct chemical shifts for substituents. For example, the trifluoromethyl group in 2o causes downfield shifts in adjacent carbons (~125–130 ppm in 13C NMR). The target compound’s dimethylamino group would likely show characteristic peaks near δ 2.8–3.2 ppm (1H NMR) .
- HRMS : All compounds in were validated via HRMS, ensuring structural accuracy. The target compound’s molecular ion ([M+H]+) would theoretically align with its calculated mass (~408.3 m/z) .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-((4-(dimethylamino)phenyl)amino)-1-(3-(trifluoromethyl)phenyl)pyrrolidine-2,5-dione, and how are intermediates characterized?
- Methodology : The compound’s pyrrolidine-2,5-dione core can be synthesized via cyclization of maleic anhydride derivatives with substituted anilines. For example, reacting 4-(dimethylamino)aniline with maleic anhydride under reflux in toluene, followed by coupling with 3-(trifluoromethyl)phenylhydrazine. Key intermediates (e.g., maleamic acid derivatives) are characterized via H/C NMR and FT-IR to confirm amine linkage and cyclization .
Q. How can researchers verify the structural integrity and purity of this compound post-synthesis?
- Methodology : Use high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) to assess purity (>95%). Structural confirmation requires H NMR (e.g., pyrrolidine ring protons at δ 3.2–4.1 ppm, trifluoromethyl singlet at δ 7.5–8.0 ppm) and HRMS (ESI+) for molecular ion matching .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology : Screen for antimicrobial activity using broth microdilution (MIC against S. aureus and E. coli), or assess kinase inhibition via fluorescence-based assays (e.g., EGFR kinase inhibition at 10 µM). Use DMSO as a solubilizing agent, with cytotoxicity controls (MTT assay on HEK-293 cells) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
- Methodology : Apply Design of Experiments (DoE) with variables like temperature (80–120°C), solvent polarity (toluene vs. DMF), and catalyst (e.g., p-TsOH). Use response surface methodology (RSM) to model interactions and identify optimal conditions. For example, higher polarity solvents may enhance cyclization but increase hydrolysis byproducts .
Q. What computational strategies predict the compound’s reactivity or binding modes?
- Methodology : Perform DFT calculations (B3LYP/6-31G*) to analyze electronic effects of the trifluoromethyl group on electrophilicity. Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) identifies potential binding pockets, guided by the dimethylamino group’s hydrogen-bonding capacity .
Q. How can contradictory biological activity data across studies be resolved?
- Methodology : Conduct meta-analysis of dose-response curves to identify assay-specific variability (e.g., cell line differences). Validate findings via orthogonal assays: e.g., confirm apoptosis (flow cytometry) if initial MTT data suggests cytotoxicity. Adjust solubility parameters (e.g., use β-cyclodextrin for hydrophobic compounds) .
Q. What strategies enable regioselective functionalization of the pyrrolidine-2,5-dione core?
- Methodology : Employ protecting groups (e.g., Boc for amines) during cyclization to direct substitution. For example, selective N-alkylation at the 1-position using 3-(trifluoromethyl)benzyl bromide under basic conditions (KCO/DMF) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
